molecular formula C26H25ClN2O3 B11625403 2-(4-chlorophenyl)-3-{3-[2-(propan-2-yloxy)phenoxy]propyl}quinazolin-4(3H)-one

2-(4-chlorophenyl)-3-{3-[2-(propan-2-yloxy)phenoxy]propyl}quinazolin-4(3H)-one

Cat. No.: B11625403
M. Wt: 448.9 g/mol
InChI Key: YJYWBEPKJQVSMR-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-3-{3-[2-(propan-2-yloxy)phenoxy]propyl}-3,4-dihydroquinazolin-4-one is a complex organic compound with a unique structure that combines a quinazolinone core with chlorophenyl and phenoxypropyl groups

Properties

Molecular Formula

C26H25ClN2O3

Molecular Weight

448.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-3-[3-(2-propan-2-yloxyphenoxy)propyl]quinazolin-4-one

InChI

InChI=1S/C26H25ClN2O3/c1-18(2)32-24-11-6-5-10-23(24)31-17-7-16-29-25(19-12-14-20(27)15-13-19)28-22-9-4-3-8-21(22)26(29)30/h3-6,8-15,18H,7,16-17H2,1-2H3

InChI Key

YJYWBEPKJQVSMR-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC=C1OCCCN2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-3-{3-[2-(propan-2-yloxy)phenoxy]propyl}-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with isocyanates or other suitable reagents.

    Introduction of the Chlorophenyl Group: This step often involves the use of chlorinated aromatic compounds and suitable coupling reactions.

    Attachment of the Phenoxypropyl Group: This can be done through etherification reactions using appropriate phenols and alkyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-3-{3-[2-(propan-2-yloxy)phenoxy]propyl}-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.

Scientific Research Applications

2-(4-chlorophenyl)-3-{3-[2-(propan-2-yloxy)phenoxy]propyl}-3,4-dihydroquinazolin-4-one has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Material Science: Its structural properties may be useful in the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study various biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-3-{3-[2-(propan-2-yloxy)phenoxy]propyl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(4-chlorophenyl)-3-{3-[2-(propan-2-yloxy)phenoxy]propyl}-3,4-dihydroquinazolin-4-one stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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